ZM-447439

概要

説明

準備方法

ZM 447439は、以下の主要な手順を含む複数ステップのプロセスによって合成されます :

キナゾリンコアの形成: 合成は、キナゾリンコア構造の形成から始まります。

置換反応: キナゾリン環上の特定の位置にメトキシ、モルホリニルプロポキシ、ベンザミド基を導入するために、さまざまな置換反応が実施されます。

精製: 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、高純度が達成されます。

ZM 447439の工業的製造方法は、通常、同様の反応条件を使用して大規模合成を行いますが、収量と効率を向上させるために最適化されています .

化学反応の分析

In Vitro Studies

Research has demonstrated that ZM-447439 induces significant antiproliferative effects across various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) |

|---|---|

| BON | 3.0 |

| QGP-1 | 0.9 |

| MIP-101 | 3.0 |

In these studies, this compound was found to inhibit cell growth in a time- and dose-dependent manner .

Effects on Cell Cycle

The compound alters the distribution of cells within the cell cycle phases:

-

A decrease in the percentage of cells with a 2N DNA content.

-

An increase in cells with >4N DNA content, indicating a block in mitosis .

Impact on Chromosomal Dynamics

This compound has been shown to interfere with chromosomal condensation and spindle checkpoint integrity:

-

Premature chromosome decondensation occurs during mid-mitosis when treated with this compound.

-

The drug prevents proper spindle formation while allowing some microtubule assembly at centrosomes .

-

Research Findings on Efficacy

Studies have confirmed that this compound can enhance the effects of other chemotherapeutic agents when used in combination therapies:

-

It effectively increases apoptosis rates when combined with agents like doxorubicin or gemcitabine.

This synergistic effect highlights its potential as a valuable tool in cancer treatment regimens .

This compound represents a significant advancement in the field of cancer therapeutics due to its targeted action against Aurora kinases. Its ability to disrupt mitotic processes presents promising avenues for research and clinical applications, particularly in enhancing the efficacy of existing treatments.

-

References

The information presented draws from diverse sources including peer-reviewed journals and reputable scientific databases, ensuring a comprehensive understanding of this compound's chemical reactions and biological implications .

科学的研究の応用

ZM 447439 has a wide range of scientific research applications, including :

Chemistry: It is used as a tool compound to study the role of aurora kinases in cell division and chromosome segregation.

Biology: The compound is used to investigate the molecular mechanisms of cell cycle regulation and apoptosis.

Medicine: ZM 447439 has shown promise in preclinical studies as a potential therapeutic agent for treating various cancers, including neuroendocrine tumors and hepatocellular carcinoma.

Industry: The compound is used in the development of new cancer therapies and as a reference standard in pharmaceutical research.

作用機序

ZM 447439は、特にオーロラAとオーロラBのオーロラキナーゼの活性を阻害することで、その効果を発揮します 。 これらのキナーゼは、染色体配列、分離、および細胞質分裂を含む有糸分裂の調節に重要な役割を果たしています 。 オーロラキナーゼを阻害することにより、ZM 447439は有糸分裂プロセスを阻害し、癌細胞で細胞周期停止とアポトーシスを引き起こします 。 関与する分子標的と経路には、ヒストンH3のリン酸化とカスパーゼの活性化が含まれます .

類似の化合物との比較

ZM 447439は、他のタンパク質キナーゼと比較して、オーロラキナーゼに対する高い選択性を持つ点が特徴です 。 類似の化合物には以下が含まれます :

アリセルチブ: 異なる化学構造を持つ別のオーロラキナーゼ阻害剤。

バラセルチブ: オーロラBキナーゼの選択的阻害剤。

トザセルチブ: より幅広いキナーゼ選択性を持つオーロラキナーゼの阻害剤。

これらの化合物と比較して、ZM 447439はオーロラAおよびオーロラBキナーゼに対する高い選択性を示しており、細胞分裂と癌におけるこれらのキナーゼの特定の役割を研究するための貴重なツールとなっています .

類似化合物との比較

ZM 447439 is unique in its high selectivity for aurora kinases compared to other protein kinases . Similar compounds include :

Alisertib: Another aurora kinase inhibitor with a different chemical structure.

Barasertib: A selective inhibitor of aurora B kinase.

Tozasertib: An inhibitor of aurora kinases with broader kinase selectivity.

Compared to these compounds, ZM 447439 has shown higher selectivity for aurora A and aurora B kinases, making it a valuable tool for studying the specific roles of these kinases in cell division and cancer .

生物活性

ZM-447439 is a selective ATP-competitive inhibitor primarily targeting Aurora B kinase, which plays a crucial role in cell division and mitotic processes. This compound has garnered significant attention in cancer research due to its ability to induce apoptosis in tumor cells while sparing non-dividing cells. Below, we explore the biological activity of this compound, including its mechanism of action, effects on various cancer cell lines, and relevant case studies.

This compound selectively inhibits Aurora B kinase with an IC50 value of approximately 50 nM, while it shows less potency against Aurora C and A kinases (IC50 values of 250 nM and 1000 nM, respectively) . The inhibition of Aurora B disrupts the spindle assembly checkpoint, leading to improper chromosome segregation during mitosis. This results in the formation of multipolar spindles and ultimately induces apoptosis in cancer cells .

Inhibition of Cell Division

Research indicates that this compound effectively inhibits cell division by interfering with critical mitotic processes:

- Histone H3 Phosphorylation : ZM treatment leads to reduced phosphorylation of histone H3 at Ser10, a marker for mitotic progression .

- Chromosome Segregation : The compound causes misalignment and disorganization of chromosomes during mitosis, compromising the spindle integrity checkpoint .

- Apoptosis Induction : Following treatment with this compound, cancer cells exhibit signs of apoptosis, including cleavage of PARP and activation of caspases .

1. Hep2 Carcinoma Cells

In a study involving Hep2 carcinoma cells, this compound was shown to induce apoptosis and disrupt preformed tumor-like structures in three-dimensional cultures. The treatment resulted in significant cell death characterized by DNA fragmentation and increased levels of cleaved caspase-3 .

2. Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

A study evaluated the effects of this compound on GEP-NET cell lines (BON, QGP-1, MIP-101). The results demonstrated:

- Antiproliferative Effects : ZM inhibited proliferation in a dose-dependent manner with IC50 values ranging from nanomolar to micromolar concentrations.

- Cell Cycle Arrest : Treatment led to G0/G1 phase arrest and blocked G2/M transition.

- Combination Therapy : ZM enhanced the antiproliferative effects when combined with other chemotherapeutic agents like streptozocin and cisplatin .

Summary Table of Biological Activity

特性

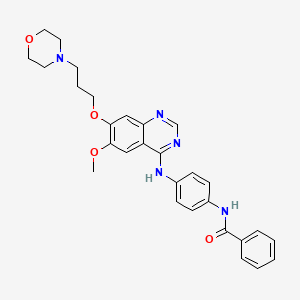

IUPAC Name |

N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O4/c1-36-26-18-24-25(19-27(26)38-15-5-12-34-13-16-37-17-14-34)30-20-31-28(24)32-22-8-10-23(11-9-22)33-29(35)21-6-3-2-4-7-21/h2-4,6-11,18-20H,5,12-17H2,1H3,(H,33,35)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNYUTNQZVRGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186833 | |

| Record name | ZM-447439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331771-20-1 | |

| Record name | N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331771-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZM-447439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331771201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZM-447439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZM-447439 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSN3P9776R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。